1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are both specified as hexanoyl . It is functionally related to a hexanoic acid . It is a water-soluble short-chain glycero-phospholipid primarily found in the inner leaflet of the plasma membrane .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .Molecular Structure Analysis
The molecular formula of 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is C17H34NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate . The molecular weight is 411.4 g/mol .Scientific Research Applications
Gene Delivery
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) has been explored for its applications in gene delivery. Research has shown that binary lipid mixtures, including DHPE, can form complexes with plasmid DNA, facilitating efficient DNA transfer in cell culture. These lipoplexes have demonstrated potential as high-potency gene delivery vehicles, particularly in the presence of serum (Wölk et al., 2015).
Liposome Research
DHPE has been used in the development of liposomes for gene delivery. As a neutral phospholipid, it plays a crucial role in membrane destabilization, which is beneficial for the stability and reduced cytotoxicity of cationic liposomes (Liu, 2015).
Drug Delivery Systems
In the context of drug delivery, DHPE has been utilized in the formulation of drug carriers. For example, DSPE-PEG, a derivative of DHPE, is notable for its use in nanocarriers for therapeutic drug delivery and imaging. Its properties like biocompatibility and ability to be functionalized make it a valuable component in these systems (Che et al., 2015).
Biochemical Analysis
DHPE is also significant in biochemical analysis, such as in the study of glycerophosphoethanolamine ethanolaminephosphodiesterase from Streptomyces sanglieri. This enzyme exhibits specificity towards DHPE, indicating its relevance in phosphatidylethanolamine metabolism (Mineta et al., 2015).
Cancer Diagnostics
In cancer diagnostics, lipid nanobubbles containing DHPE have been developed for ultrasound imaging of prostate cancer, demonstrating the potential of DHPE in diagnostic applications (Fan et al., 2016).
Bio-Membrane Studies
DHPE is used in creating giant vesicles to study the physicochemical properties of bio-membranes. This research is crucial for understanding cell membrane dynamics and for developing artificial cell constructs (Xu et al., 2021).
Biophysical Research
In biophysical research, DHPE is important for studying phase behavior and transitions in lipid monolayers. This is key for understanding the properties of cell membranes, particularly in bacteria and the nervous system (Ghazvini et al., 2015).
properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYUHWUVHDSSU-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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